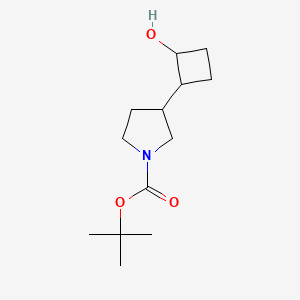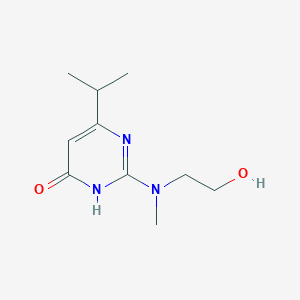
2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)(methyl)amino)-6-Isopropylpyrimidin-4-ol ist eine chemische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Diese Verbindung ist durch das Vorhandensein eines Pyrimidinrings gekennzeichnet, der mit einer Hydroxyethylgruppe, einer Methylaminogruppe und einer Isopropylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((2-Hydroxyethyl)(methyl)amino)-6-Isopropylpyrimidin-4-ol beinhaltet typischerweise die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 2-Chlor-6-isopropylpyrimidin mit 2-(Methylamino)ethanol in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Ethanol, bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert sein, wobei häufig Durchflussreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren, wie z. B. Umkristallisation und Chromatographie, kann ebenfalls eingesetzt werden, um Produkte von hoher Qualität zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((2-Hydroxyethyl)(methyl)amino)-6-Isopropylpyrimidin-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyethylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine oder Alkohole zu bilden.
Substitution: Der Pyrimidinring kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydroxyethyl- oder Methylaminogruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxyethylgruppe zu Aldehyden oder Carbonsäuren führen, während die Reduktion zu primären oder sekundären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)(methyl)amino)-6-Isopropylpyrimidin-4-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Hemmung von Enzymen oder Rezeptoren wirken, die an wichtigen biologischen Prozessen beteiligt sind. Beispielsweise kann es die Aktivität bestimmter Proteasen oder Kinasen hemmen, was zur Modulation zellulärer Signalwege und physiologischer Reaktionen führt.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-((2-Hydroxyethyl)(methyl)amino)-6-Methylpyrimidin-4-ol: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Isopropylgruppe.
2-((2-Hydroxyethyl)(methyl)amino)-4-Pyrimidinol: Fehlt die Isopropylgruppe.
2-((2-Hydroxyethyl)(methyl)amino)-6-Ethylpyrimidin-4-ol: Enthält eine Ethylgruppe anstelle einer Isopropylgruppe.
Einzigartigkeit
Die Einzigartigkeit von 2-((2-Hydroxyethyl)(methyl)amino)-6-Isopropylpyrimidin-4-ol liegt in seinem spezifischen Substitutionsmuster, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Isopropylgruppe kann seine Lipophilie erhöhen und seine Interaktion mit biologischen Zielstrukturen beeinflussen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
1365941-92-9 |
|---|---|
Molekularformel |
C10H17N3O2 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(methyl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)8-6-9(15)12-10(11-8)13(3)4-5-14/h6-7,14H,4-5H2,1-3H3,(H,11,12,15) |
InChI-Schlüssel |
QNPLEBTYCFDKTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)NC(=N1)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


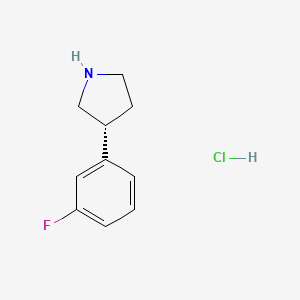

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)

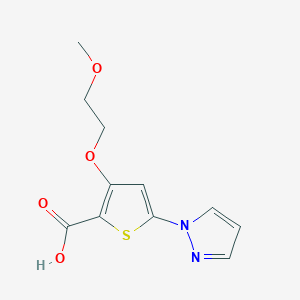
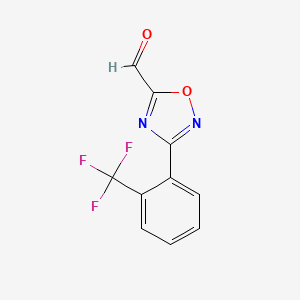
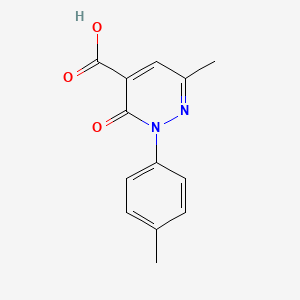
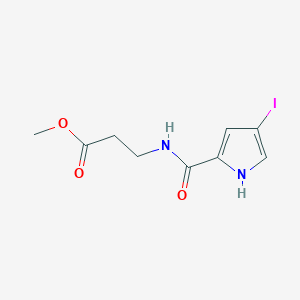
![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)
